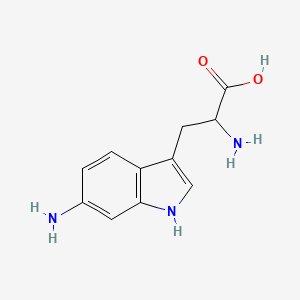

6-Aminotryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHVZVPIHGYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316417 | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-52-8, 2462-30-8 | |

| Record name | 6-Aminotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC67050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Investigations and Pathways Relevant to Aminotryptophan Formation

Tryptophan Biosynthesis in Microorganisms and Plants

Plants and various microorganisms are capable of synthesizing the essential amino acid L-tryptophan de novo. researchgate.net This multi-step enzymatic process originates from central carbon metabolism and proceeds through the shikimate pathway to generate a critical branch-point intermediate, which is then directed toward the synthesis of tryptophan, phenylalanine, and tyrosine. nih.govmdpi.com

The biosynthesis of all aromatic amino acids begins with the shikimate pathway. chim.it This seven-step metabolic route converts phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. youtube.comyoutube.com This pathway is essential for bacteria, fungi, algae, and plants, but is absent in mammals, making tryptophan an essential dietary amino acid for them. nih.govnih.gov

The key intermediates of the shikimate pathway are outlined below:

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP): Formed by the condensation of PEP and E4P.

3-dehydroquinate (DHQ): Formed from the cyclization of DAHP.

3-dehydroshikimate (DHS): Generated by the dehydration of DHQ.

Shikimate: Produced by the reduction of DHS.

Shikimate-3-phosphate (S3P): Formed by the phosphorylation of shikimate.

5-enolpyruvylshikimate-3-phosphate (EPSP): Synthesized from S3P and another molecule of PEP.

Chorismate: The final product of the pathway, formed by the elimination of phosphate from EPSP, catalyzed by chorismate synthase. nih.govchim.it

Chorismate stands as a pivotal branch-point metabolite. nih.gov It serves as the common precursor for the three aromatic amino acids. The commitment of chorismate to a specific pathway is catalyzed by one of four enzymes: chorismate mutase (for phenylalanine and tyrosine), isochorismate synthase, aminodeoxychorismate synthase (ADCS), or anthranilate synthase (for tryptophan). youtube.com

The entry point into the tryptophan-specific biosynthetic branch is the conversion of chorismate to anthranilate. nih.govdss.go.th This reaction is catalyzed by anthranilate synthase (AS), a key regulatory enzyme in the pathway. dss.go.thresearchgate.net The reaction involves the amination of chorismate and the elimination of pyruvate (B1213749). dss.go.th The source of the amino group can be the amide of glutamine, utilized by a heterodimeric AS complex, or free ammonia (B1221849) in the case of a monofunctional AS. dss.go.th

Anthranilate is the first aromatic intermediate dedicated solely to tryptophan biosynthesis, making its formation the committed step of the pathway. dss.go.th In plants and microorganisms, all carbon flux destined for the indole (B1671886) ring of tryptophan must pass through this intermediate. researchgate.net The activity of anthranilate synthase is often subject to feedback inhibition by the final product, L-tryptophan, which helps regulate the metabolic flow into the pathway. nih.gov

Following the synthesis of anthranilate from chorismate, a sequence of five enzymatic reactions converts it into L-tryptophan. researchgate.netnih.gov These steps are highly conserved across various organisms. scienceopen.com

| Step | Enzyme | Substrate(s) | Product(s) | Gene (E. coli) |

| 1 | Anthranilate synthase | Chorismate + Glutamine | Anthranilate + Pyruvate + Glutamate | trpE, trpG |

| 2 | Anthranilate phosphoribosyltransferase | Anthranilate + PRPP | N-(5-phosphoribosyl)-anthranilate + PPi | trpD |

| 3 | Phosphoribosylanthranilate isomerase | N-(5-phosphoribosyl)-anthranilate | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate | trpF |

| 4 | Indole-3-glycerol phosphate synthase | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate | Indole-3-glycerol phosphate + CO₂ + H₂O | trpC |

| 5 | Tryptophan synthase | Indole-3-glycerol phosphate + L-Serine | L-Tryptophan + Glyceraldehyde-3-phosphate + H₂O | trpA, trpB |

The final two steps are catalyzed by tryptophan synthase, which in many bacteria is an α₂β₂ heterotetrameric complex. nih.govresearchgate.net The α-subunit cleaves indole-3-glycerol phosphate into indole and glyceraldehyde-3-phosphate. nih.gov The indole is then channeled to the β-subunit, which catalyzes its condensation with L-serine in a pyridoxal (B1214274) phosphate (PLP)-dependent reaction to form L-tryptophan. nih.gov

Precursor-Directed Biosynthesis of Tryptophan Analogues

The inherent substrate flexibility of the tryptophan biosynthetic pathway, particularly the tryptophan synthase enzyme, can be exploited to produce non-canonical amino acids like 6-aminotryptophan (B12107596). This is achieved through precursor-directed biosynthesis, a technique where a synthetic, non-natural precursor is supplied to a biological system, which then incorporates it into a final product.

Precursor-directed biosynthesis leverages the existing enzymatic machinery of an organism. By feeding a structurally similar analogue of a natural pathway intermediate, the downstream enzymes can process the unnatural substrate to generate a modified product. For the synthesis of this compound, the logical non-natural precursor would be 5-aminoanthranilate .

The enzymes of the tryptophan pathway, from anthranilate phosphoribosyltransferase to tryptophan synthase, exhibit a degree of promiscuity. It has been demonstrated that tryptophan synthase can accept a variety of substituted indoles to produce the corresponding tryptophan analogues. If 5-aminoanthranilate is successfully converted to 6-aminoindole (B160974) by the upstream enzymes (TrpD, TrpF, TrpC), the tryptophan synthase β-subunit (TrpB) can then catalyze the final condensation with L-serine to yield this compound.

To enhance the efficiency of precursor-directed biosynthesis and prevent competition from the natural substrate, a strategy known as mutasynthesis is often employed. This technique uses a mutant strain of a microorganism that is blocked at a specific step in the biosynthetic pathway.

For producing this compound, an ideal mutant would be one lacking a functional anthranilate synthase (e.g., a trpE or trpG mutant). Such a strain would be a tryptophan auxotroph, unable to produce the natural precursor, anthranilate. When this mutant is grown in a medium supplemented with the non-natural precursor, 5-aminoanthranilate, the downstream enzymes are forced to utilize the supplied analogue, channeling it toward the production of this compound. This approach minimizes the production of the natural L-tryptophan, thereby increasing the yield and simplifying the purification of the desired analogue. Metabolic engineering of host strains like Escherichia coli to optimize precursor and cofactor availability can further enhance the production of such tryptophan derivatives. chim.itnih.gov

Exploration of Novel Biosynthetic Routes to this compound

The exploration of novel biosynthetic pathways for this compound has largely centered on the adaptation and engineering of existing enzymatic machinery, most notably the tryptophan synthase (TrpS) enzyme complex. This enzyme, which naturally catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine, has shown considerable promise as a versatile biocatalyst for the synthesis of a wide array of tryptophan analogs.

Engineering Tryptophan Synthase for Novel Substrate Specificity

The inherent, albeit limited, promiscuity of tryptophan synthase has been the starting point for its development as a biocatalyst for this compound synthesis. The β-subunit of the enzyme (TrpB) is responsible for the condensation reaction. Researchers have successfully demonstrated that wild-type TrpS from organisms such as Escherichia coli and Salmonella enterica can accept 6-aminoindole as a substrate, albeit with varying degrees of efficiency, to produce this compound.

To enhance the catalytic efficiency and substrate specificity of TrpS for non-natural substrates like 6-aminoindole, scientists have employed powerful protein engineering techniques, including directed evolution and rational design.

Directed Evolution: This strategy involves creating large libraries of TrpS mutants and screening them for improved activity towards the desired substrate. By mimicking the process of natural selection in the laboratory, variants with significantly enhanced performance can be isolated. A notable advancement in this area has been the development of a stand-alone, highly active TrpB subunit from the thermophilic archaeon Pyrococcus furiosus. Directed evolution was used to overcome the natural allosteric dependence of the β-subunit on the α-subunit, resulting in a robust and efficient biocatalyst for the synthesis of various noncanonical amino acids.

Rational Design: This approach utilizes detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations that are likely to improve its function. For instance, modifications to the active site of TrpB can be made to better accommodate the bulkier and more polar 6-aminoindole substrate compared to the natural substrate, indole.

Research Findings on Engineered Tryptophan Synthase

Detailed studies have begun to elucidate the specific mutations that confer improved activity for the synthesis of aminotryptophans. Research led by Rebecca Goss and others has been pivotal in demonstrating the biocatalytic potential of TrpS for these reactions. While specific kinetic data for this compound synthesis is often embedded within broader studies on tryptophan analog synthesis, the available information underscores the feasibility and potential of this enzymatic route.

The table below summarizes the key findings from research on the enzymatic synthesis of this compound using engineered tryptophan synthase.

| Enzyme Source | Engineering Strategy | Key Findings |

| Escherichia coli / Salmonella enterica | Wild-type promiscuity | Capable of synthesizing 4-, 6-, and 7-aminotryptophan from the corresponding aminoindoles. |

| Pyrococcus furiosus | Directed Evolution of TrpB | Creation of a thermostable and stand-alone TrpB subunit with enhanced activity, serving as a platform for producing various noncanonical amino acids. |

Further research is focused on identifying specific mutations within the TrpB active site that can lead to higher conversion rates and yields for this compound production. The ultimate goal is to develop a highly efficient and selective biocatalyst that can be used in scalable and environmentally friendly processes for the synthesis of this valuable amino acid. The combination of powerful protein engineering techniques with a deeper understanding of the structure-function relationships of tryptophan synthase is paving the way for novel and sustainable biosynthetic routes to this compound and other valuable non-proteinogenic amino acids.

Chemical Synthesis Strategies for 6 Aminotryptophan and Its Analogues

Conventional Organic Synthesis Approaches to Tryptophan Derivatives

Classical organic synthesis provides a robust and versatile platform for creating a wide array of tryptophan analogues. These methods rely on well-established reactions to construct the core indole (B1671886) scaffold and append the alanine (B10760859) side chain, with a key focus on controlling the position of substituents on the indole ring.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. However, its inherent reactivity profile complicates regioselective functionalization. The C3 position is the most nucleophilic and kinetically favored site for substitution, followed by the C2, C5, and C7 positions. Direct functionalization at the C4 or C6 positions is challenging and typically results in low yields or mixtures of isomers.

To achieve substitution specifically at the C6 position, synthetic chemists employ multi-step strategies that circumvent the issue of direct, non-selective functionalization. A common and effective approach involves starting with an indole precursor that is already functionalized at the desired position. For the synthesis of 6-aminotryptophan (B12107596), this often begins with the nitration of indole. While direct nitration can produce a complex mixture, specific conditions can be optimized to favor the formation of 6-nitroindole (B147325), which serves as a critical intermediate. The nitro group acts as a precursor to the desired amine, which can be revealed in a later synthetic step via reduction.

Table 3.1.1: Regioselectivity in the Nitration of Indole under Various Conditions This table illustrates the distribution of nitroindole isomers obtained under different reaction conditions, highlighting the challenge of achieving C6 selectivity.

| Reagent System | Solvent | Temperature (°C) | C3-Nitro | C5-Nitro | C6-Nitro | Other Isomers | Reference |

|---|---|---|---|---|---|---|---|

| HNO₃ / Ac₂O | Acetic Anhydride | -20 | Major | Minor | ~10-15% | Yes | |

| Benzoyl Nitrate | Acetonitrile (B52724) | -10 | ~13% | ~25% | ~30% | Yes | |

| Cu(NO₃)₂ | Acetic Anhydride | 25 | Minor | ~45% | ~12% | Yes |

The synthesis of specific aminotryptophan isomers, including the 4-, 5-, 6-, and 7-amino derivatives, typically proceeds from the corresponding nitroindole intermediates. The general synthetic pathway involves three key stages:

Preparation of the Substituted Indole: Synthesis of the required nitroindole (e.g., 6-nitroindole).

Side-Chain Installation: Addition of the alanine side chain to the C3 position of the nitroindole. This is commonly achieved through reactions such as the Gramine synthesis followed by condensation with a malonic ester derivative, or via Friedel-Crafts acylation with subsequent elaboration.

Final Functional Group Manipulation: Reduction of the nitro group to an amine and deprotection of the amino acid functionalities.

A representative synthesis of DL-6-aminotryptophan begins with 6-nitroindole. The indole nitrogen is often protected, for example, as a tosyl derivative, to improve solubility and prevent side reactions. The protected 6-nitroindole is then reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is subsequently converted to an α-keto ester. Reductive amination of this keto ester, followed by reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂), and final deprotection steps yield the target this compound.

Table 3.1.2: Overview of a Synthetic Route to this compound This table outlines a common multi-step sequence starting from 6-nitroindole.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Nitroindole | NaH, Tosyl Chloride | N-Tosyl-6-nitroindole | Protect indole nitrogen |

| 2 | N-Tosyl-6-nitroindole | Oxalyl Chloride | N-Tosyl-6-nitroindol-3-ylglyoxylyl chloride | Introduce two-carbon precursor |

| 3 | Glyoxylyl chloride intermediate | Ethanol | Ethyl N-Tosyl-6-nitroindol-3-ylglyoxylate | Form α-keto ester |

| 4 | α-Keto ester intermediate | NH₄OAc, NaBH₃CN | Protected 6-nitrotryptophan (B1227654) ester | Reductive amination to form side chain |

| 5 | Protected 6-nitrotryptophan ester | H₂, Pd/C | Protected this compound ester | Reduce nitro group to amine |

| 6 | Protected this compound ester | NaOH, then H⁺ | DL-6-Aminotryptophan | Saponification and deprotection |

During the complex, multi-step synthesis of tryptophan analogues, protecting groups are essential for masking reactive functional groups—namely the α-amino group, the carboxylic acid, and the indole N-H. N-acylation is a primary strategy for protecting the α-amino group. Common acyl groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a range of reaction conditions but can be removed orthogonally under acidic or hydrogenolytic conditions, respectively.

Chemoenzymatic Synthesis Methodologies for Aminotryptophan Analogues

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the unparalleled selectivity of biological catalysts. This hybrid approach is particularly advantageous for producing chiral molecules like L-6-aminotryptophan, as enzymes can deliver near-perfect stereocontrol, obviating the need for difficult chiral separations or asymmetric syntheses.

Enzymes offer a green and highly efficient alternative for synthesizing chiral amino acids. Their ability to operate in aqueous media under mild conditions and to distinguish between enantiomers makes them ideal catalysts. For tryptophan analogues, enzymes such as tryptophanase, D-amino acid oxidase, and tryptophan synthase are commonly employed.

The core principle of these enzymatic routes is the stereoselective formation of the Cα-Cβ bond or the stereoselective resolution of a racemic mixture. For example, a racemic mixture of N-acetyl-DL-6-aminotryptophan can be resolved using an acylase enzyme, which will selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the easy separation of L-6-aminotryptophan from the unreacted N-acetyl-D-6-aminotryptophan. This method provides access to both enantiomerically pure L- and D-isomers.

A key discovery was that the active site of the TS β-subunit is promiscuous and can accept a variety of substituted indoles as substrates. This has been exploited for the efficient, one-step synthesis of various L-tryptophan analogues. To produce L-6-aminotryptophan, 6-aminoindole (B160974) is supplied to the enzyme along with an excess of L-serine. The enzyme's catalytic machinery exclusively forms the L-enantiomer of this compound, providing the product in high yield and with perfect stereochemical purity (>99% enantiomeric excess). This chemoenzymatic route is significantly more efficient and environmentally benign than many conventional organic syntheses for producing the pure L-isomer.

Table 3.2.2: Relative Activity of Tryptophan Synthase β-Subunit with Substituted Indoles This table compares the efficiency of Tryptophan Synthase in converting various indole analogues into their corresponding tryptophan derivatives, relative to the natural substrate, indole. Data is illustrative of typical findings.

| Indole Substrate | Product | Relative Reaction Rate (%) | Enantiomeric Excess (L-isomer) |

|---|---|---|---|

| Indole | L-Tryptophan | 100 | >99% |

| 5-Fluoroindole | L-5-Fluorotryptophan | ~85 | >99% |

| 6-Aminoindole | L-6-Aminotryptophan | ~40-60 | >99% |

| 7-Azaindole | L-7-Azatryptophan | ~70 | >99% |

| 5-Methylindole | L-5-Methyltryptophan | ~95 | >99% |

This enzymatic approach bypasses the need for protecting groups and multiple synthetic steps associated with controlling stereochemistry, making it a preferred method for accessing enantiomerically pure L-6-aminotryptophan for biological applications.

Synthesis of Kynurenine (B1673888) Derivatives from Tryptophan Scaffolds

The conversion of tryptophan scaffolds into kynurenine and its derivatives is a significant transformation, both in biological systems and in synthetic chemistry. This process involves the oxidative cleavage of the indole ring's C2-C3 double bond. While this conversion is most famously carried out enzymatically in metabolic pathways, several chemical methods have been developed to achieve this transformation, offering alternatives for creating kynurenine-containing peptides and other derivatives. These strategies are crucial for producing analogs, such as 6-aminokynurenine from this compound, which serve as valuable tools for biochemical and pharmacological research.

The primary enzymatic route for kynurenine synthesis is the kynurenine pathway, where over 95% of L-tryptophan is metabolized. nih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine. nih.govwikipedia.org This intermediate is then hydrolyzed to kynurenine.

Chemically, this transformation can be mimicked using strong oxidizing agents. The most prominent methods include ozonolysis and oxidation with hypervalent iodine reagents, such as phenyliodine(III)diacetate (PIDA). These methods have been successfully applied to tryptophan residues within peptides, providing access to kynurenine-containing molecules that are otherwise difficult to synthesize. rsc.orgacs.org

The biosynthesis of kynurenine from tryptophan is catalyzed by two distinct heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1). nih.govportlandpress.com Both enzymes catalyze the addition of molecular oxygen across the C2-C3 double bond of the indole ring, leading to the formation of N-formylkynurenine. nih.gov

A key difference between these enzymes lies in their substrate specificity. TDO, primarily found in the liver, is highly specific for L-tryptophan. nih.govportlandpress.com However, it has been shown to dioxygenate some tryptophan derivatives that are substituted at the 5- and 6-positions of the indole ring. nih.govportlandpress.com This suggests that TDO could potentially process this compound into 6-amino-N-formylkynurenine.

In contrast, IDO1 exhibits a much broader substrate tolerance, capable of metabolizing various indole-containing compounds, including D-tryptophan, tryptamine, and serotonin (B10506). nih.govfrontiersin.org This promiscuity makes IDO1 a strong candidate for the enzymatic conversion of this compound. The electron-donating nature of the 6-amino group might influence the binding and catalytic rate but is unlikely to completely prevent the reaction, given the enzyme's wide acceptance of substituted indoles.

| Enzyme | Typical Substrate(s) | Specificity Notes | Potential for this compound Conversion |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | Highly specific, but tolerates 5- and 6-substituted derivatives. nih.govportlandpress.com | Plausible, based on tolerance for 6-substituted analogs. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-Tryptophan, D-Tryptophan, Serotonin, Melatonin (B1676174) | Broad substrate specificity for indole-bearing compounds. nih.govfrontiersin.org | Highly likely, due to its broad substrate tolerance. |

Chemical methods provide a direct route to kynurenine derivatives from tryptophan scaffolds, often under mild conditions compatible with peptide chemistry.

Ozonolysis

Ozonolysis is a powerful and efficient method for the oxidative cleavage of the indole double bond in tryptophan to yield N-formylkynurenine, which can then be converted to kynurenine. This strategy has been particularly effective in the context of solid-phase peptide synthesis, where a tryptophan residue can be selectively converted to a kynurenine residue "on-resin". acs.org The reaction is typically performed at low temperatures (e.g., -78 °C) followed by a reductive workup.

For a substrate like this compound, the presence of the amino group on the aromatic ring is a critical consideration. The amino group is also susceptible to oxidation by ozone. Therefore, a successful ozonolysis would likely require the protection of the 6-amino group (e.g., as an amide or carbamate) to prevent unwanted side reactions and ensure the selective cleavage of the pyrrole (B145914) ring.

Oxidative Fragmentation with Hypervalent Iodine Reagents

A versatile method for converting tryptophan to kynurenine involves the use of the hypervalent iodine reagent, phenyliodine(III)diacetate (PIDA). rsc.org This reagent mediates the oxidative fragmentation of the tryptophan scaffold, breaking the C2-C3 bond to form a kynurenine derivative. rsc.org The reaction has been demonstrated on tryptophan-containing peptides. rsc.org

The mechanism is thought to involve the attack of the indole on the iodine(III) center, followed by rearrangement and fragmentation. The reactivity of this process is sensitive to the electronic properties of the tryptophan residue. For instance, N-arylated tryptophan derivatives can lead to the formation of unique spirocyclic molecules instead of kynurenine. rsc.org Given that the 6-amino group is a strong electron-donating group, it is expected to enhance the reactivity of the indole ring towards the electrophilic iodine reagent. This could potentially accelerate the desired fragmentation but may also open pathways to alternative products. As with ozonolysis, protection of the 6-amino group might be necessary to direct the reaction towards the formation of the desired 6-aminokynurenine derivative and prevent polymerization or other side reactions.

| Method | Reagent(s) | Typical Conditions | Considerations for this compound |

| Ozonolysis | 1. O₃2. Reductive workup (e.g., DMS) | Low temperature (-78 °C), on-resin or in solution. acs.org | The 6-amino group is oxidation-sensitive and would likely require protection. |

| PIDA-Mediated Fragmentation | Phenyliodine(III)diacetate (PIDA) | Mild conditions, often used with peptide substrates. rsc.org | The electron-rich nature of the this compound indole may alter reactivity, potentially requiring protection of the amino group. rsc.org |

Enzymological Studies of 6 Aminotryptophan Synthesis and Metabolism

Enzyme promiscuity and Substrate Specificity in Tryptophan-Related Enzymes

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key factor in evolutionary adaptation and a valuable tool in biocatalysis. d-nb.info Tryptophan-related enzymes, in particular, often exhibit a degree of permissiveness that allows them to accept and process tryptophan analogues. researchgate.net

Catalytic promiscuity refers to an enzyme's capacity to catalyze a different, often slower, transformation on its native substrate or its native reaction on a non-native substrate. d-nb.info Tryptophan synthase (TrpS), for instance, is a well-studied enzyme in the biosynthesis of tryptophan from indole (B1671886) and serine. researchgate.netwikipedia.org Engineered variants of TrpS have demonstrated the ability to catalyze the synthesis of a variety of tryptophan analogues, including those substituted at the 4-, 5-, 6-, and 7-positions, from the corresponding indole derivatives. researchgate.net This highlights the inherent flexibility of the TrpS active site.

The (βα)8-isomerase HisA/PriA enzyme family is another example where promiscuity plays a significant evolutionary role. PriA enzymes are dual-substrate catalysts involved in both L-histidine and L-tryptophan biosynthesis in Actinobacteria. d-nb.info The evolution from a mono-substrate (HisA) to a dual-substrate (PriA) enzyme likely involved intermediate forms with broadened specificity, demonstrating how promiscuity can serve as a stepping stone for the development of new enzyme functions. d-nb.info Studies on reverse prenyltransferases like DMATS1 from Fusarium fujikuroi show promiscuity in both substrate choice (accepting L-Tyr as well as L-Trp) and reaction type (catalyzing C-N and C-O bond formation). nih.gov This inherent flexibility suggests that such enzymes could potentially accept 6-aminotryptophan (B12107596) and catalyze non-native prenylation reactions.

Substrate permissiveness, or substrate scope, describes the range of different molecules an enzyme can accept as substrates. Several classes of enzymes that modify tryptophan have been shown to be permissive towards substituted analogues.

Prenyltransferases : These enzymes attach prenyl groups to acceptor molecules. Aromatic prenyltransferases (PTs) are known for their broad substrate specificities. researchgate.net For example, 6-dimethylallyltryptophan synthase (6-DMATS) from Streptomyces species specifically prenylates the C-6 position of the indole ring. researchgate.netrcsb.org Biochemical studies have shown that these enzymes accept not only L-tryptophan but also various derivatives like methyl-DL-tryptophan, indicating a high degree of permissiveness for substitutions on the indole ring. researchgate.net This suggests a strong likelihood that this compound would be an accepted substrate for these enzymes, leading to the formation of 6-amino-dimethylallyltryptophan.

Hydroxylases : Recently discovered bacterial tryptophan 6-hydroxylases (T6H) catalyze the regioselective hydroxylation of tryptophan at the C-6 position. researchgate.net The existence of enzymes that specifically target the C-6 position underscores the biological relevance of modifications at this site and points to the potential for these enzymes to accept this compound.

Halogenases : Flavin-dependent halogenases (FDHs) are another class of enzymes with potential applications. The FDH ChlH, for example, has been shown to be remarkably promiscuous, halogenating internal tryptophan residues within diverse linear peptides. biorxiv.org This broad substrate tolerance suggests that peptide-modifying enzymes could potentially recognize and modify tryptophan residues that have been substituted with an amino group at the C-6 position.

The following table summarizes key tryptophan-modifying enzymes with activity at or potential for the C-6 position, indicating their substrate permissiveness.

| Enzyme Class | Specific Enzyme Example | Natural Substrate | Position Modified | Permissiveness Notes | Reference(s) |

| Prenyltransferase | 6-DMATS (SAML0654) | L-Tryptophan | C-6 | Accepts various methyl-DL-tryptophan derivatives and alternative prenyl donors (GPP). researchgate.net | researchgate.netrcsb.org |

| Hydroxylase | SaT6H / AxT6H | L-Tryptophan | C-6 | Heme-dependent enzymes that regioselectively hydroxylate the C-6 position. researchgate.net | researchgate.net |

| Halogenase | ChlH | Tryptophan in peptides | C-7 (native), other positions possible | Highly promiscuous, halogenates internal Trp residues in various peptide sequences. biorxiv.org | biorxiv.org |

| Synthase | Tryptophan Synthase (engineered) | Indole, Serine | N/A (Synthesis) | Engineered variants can synthesize tryptophan analogues substituted at the 4-, 5-, 6-, and 7-positions. researchgate.net | researchgate.net |

Mechanistic Investigations of Tryptophan Hydroxylase and Aromatic Amino Acid Decarboxylase

Tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC) are two key enzymes in the primary metabolic pathway that converts tryptophan to the neurotransmitter serotonin (B10506). nih.govnih.gov

Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis, catalyzing the hydroxylation of L-tryptophan at the C-5 position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP). nih.govmdpi.com The enzyme is a non-heme, iron-dependent monooxygenase that uses a tetrahydrobiopterin (B1682763) cofactor. nih.gov The catalytic mechanism involves the activation of molecular oxygen by the ferrous iron center. frontiersin.org Structural studies of TPH reveal a highly conserved catalytic domain where residues like R258, T266, S337, and I367 (in chicken TPH1) are crucial for determining tryptophan binding specificity. frontiersin.org The enzyme's high specificity for the C-5 position means it is unlikely to hydroxylate this compound at a different position. Instead, the amino group at the C-6 position could sterically hinder the proper binding of the analogue in the active site or electronically influence the indole ring, potentially making this compound an inhibitor rather than a substrate for TPH.

Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the second step in serotonin synthesis: the decarboxylation of 5-HTP to serotonin. wikipedia.orgmdpi.com The enzyme has a broad substrate specificity, acting on all natural aromatic L-amino acids. wikipedia.org The mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. wikipedia.orgmdpi.com This is followed by decarboxylation to produce a quinonoid intermediate, which is then protonated to yield the amine product and regenerate the enzyme's internal aldimine. wikipedia.org Given AADC's known promiscuity, it is plausible that it could decarboxylate this compound to produce 6-aminotryptamine. However, the presence of the second amino group on the indole ring could affect its binding affinity and the rate of catalysis compared to the native substrate.

Studies on Enzymes Involved in Tryptophan Catabolism and Derivatization

Beyond serotonin synthesis, the majority of tryptophan is degraded through the kynurenine (B1673888) pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). mdpi.comnih.gov This pathway involves the oxidative cleavage of the indole ring. The introduction of an amino group at the C-6 position of tryptophan would likely have a significant impact on its metabolism through this pathway. The electron-donating nature of the amino group could alter the susceptibility of the indole ring to oxidation by IDO or TDO, potentially slowing or blocking the initial catabolic step.

In some bacteria, alternative tryptophan catabolic pathways exist. For example, a pathway in Burkholderia cepacia degrades tryptophan to pyruvate (B1213749) and acetate (B1210297) via intermediates like 2-aminomuconate. nih.gov Another minor pathway is transamination, which converts tryptophan to indolepyruvate. nih.gov The fate of this compound in these pathways is unstudied, but it is conceivable that it could act as a competitive inhibitor for the enzymes involved, such as tryptophan aminotransferase.

Enzymatic derivatization of tryptophan analogues is a field of growing interest. As mentioned, prenyltransferases like 6-DMATS specifically add a dimethylallyl group to the C-6 position of tryptophan. researchgate.net This demonstrates that enzymes can be highly specific for modifying this particular position on the indole ring. It is therefore highly probable that this compound could be a substrate for enzymes that derivatize the amino group itself, such as N-acetyltransferases, leading to the formation of 6-acetylamino-tryptophan.

Impact of Amino Acid Analogues on Enzyme Activity and Specificity

The introduction of amino acid analogues like this compound into biological systems can have profound effects on enzyme activity and specificity. researchgate.netnih.gov Analogues can act in several ways:

As alternative substrates: As seen with engineered tryptophan synthases or permissive prenyltransferases, an analogue can be accepted and converted into a novel product. researchgate.netresearchgate.net

As inhibitors: The analogue may bind to the active site but fail to be turned over, acting as a competitive inhibitor. For example, the presence of this compound might inhibit TPH by competing with native tryptophan for binding. nih.govfrontiersin.org

As allosteric modulators: Binding of an analogue to a regulatory site, distinct from the active site, can alter the enzyme's conformation and activity. nih.gov

By incorporation into protein structure: If an analogue is accepted by the translational machinery, its incorporation into an enzyme's polypeptide chain can alter the enzyme's folding, stability, and catalytic properties. researchgate.netacs.org For example, replacing a key tryptophan residue in an enzyme's active site or a critical structural domain with this compound could drastically change its function due to altered electronic properties and hydrogen bonding capabilities.

Studies with other tryptophan analogues have shown varied effects. For instance, in E. coli, the replacement of tryptophan with azatryptophan or tryptazan (B1594571) can still allow for the formation of active alkaline phosphatase, indicating that in some cases, the protein structure can accommodate such changes with little effect on function. researchgate.net Conversely, even subtle changes, like replacing a tyrosine with trifluorotyrosine in a DNA polymerase, can dramatically reduce activity by perturbing essential hydrogen bonds. acs.org The impact of this compound would similarly be highly context-dependent, varying with the specific enzyme and the role of the tryptophan residue being replaced or the active site it interacts with.

The following table summarizes the potential impacts of this compound on different enzyme classes.

| Enzyme Class | Potential Interaction with this compound | Likely Outcome | Reference(s) |

| Tryptophan Synthase (Engineered) | Alternative substrate (as 6-aminoindole) | Synthesis of this compound. | researchgate.net |

| Tryptophan Hydroxylase (TPH) | Competitive inhibitor | Inhibition of serotonin synthesis. | nih.govfrontiersin.org |

| Aromatic L-Amino Acid Decarboxylase (AADC) | Alternative substrate | Synthesis of 6-aminotryptamine. | wikipedia.orgmdpi.com |

| Indoleamine 2,3-Dioxygenase (IDO) | Inhibitor / Poor substrate | Inhibition of the kynurenine pathway. | mdpi.comnih.gov |

| C-6 Prenyltransferases (6-DMATS) | Alternative substrate | Synthesis of prenylated this compound derivatives. | researchgate.net |

Genetic and Metabolic Engineering for Aminotryptophan Production

Strategies for Enhancing Tryptophan Precursor Supply

The biosynthesis of tryptophan is a metabolically demanding process that consumes significant cellular resources, including phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are key precursors for the shikimate pathway. preprints.orgmdpi.comfrontiersin.org Therefore, a primary focus of metabolic engineering is to increase the intracellular availability of these molecules.

Engineering of Shikimate Pathway Flux

The shikimate pathway serves as the central metabolic route for the production of aromatic amino acids, including tryptophan. frontiersin.orgfrontiersin.orgnih.gov It begins with the condensation of PEP and E4P. frontiersin.orgnih.gov To enhance the flow of carbon through this pathway, various genetic modifications are employed.

A common and effective strategy is the overexpression of key enzymes. frontiersin.org Overexpressing the gene tktA, which encodes transketolase, has been shown to increase the availability of E4P. frontiersin.orgnih.gov Similarly, overexpressing ppsA, the gene for PEP synthase, helps to recycle pyruvate (B1213749) back to PEP, thereby increasing its supply for the shikimate pathway. nih.govresearchgate.net The combined overexpression of both tktA and ppsA has demonstrated a synergistic effect on increasing the production of tryptophan precursors. frontiersin.orgnih.gov

Furthermore, feedback inhibition of the initial enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by aromatic amino acids is a major regulatory bottleneck. frontiersin.orgnih.gov In E. coli, there are three isoenzymes of DAHP synthase encoded by aroG, aroF, and aroH, which are inhibited by phenylalanine, tyrosine, and tryptophan, respectively. frontiersin.orgfrontiersin.orgnih.gov Engineering these enzymes to be resistant to feedback inhibition is a crucial step in increasing the carbon flux into the shikimate pathway. frontiersin.orgnih.gov

| Gene | Encoded Enzyme/Protein | Engineering Strategy | Desired Outcome |

| tktA | Transketolase | Overexpression | Increased erythrose-4-phosphate (E4P) supply frontiersin.orgnih.gov |

| ppsA | Phosphoenolpyruvate (PEP) Synthase | Overexpression | Increased PEP supply by recycling pyruvate nih.govresearchgate.net |

| aroG, aroF, aroH | DAHP Synthase Isoenzymes | Introduction of feedback-resistant mutations | Alleviation of feedback inhibition by aromatic amino acids frontiersin.orgnih.gov |

Genetic Manipulation of Tryptophan Biosynthesis Pathways

Beyond increasing the supply of precursors, direct manipulation of the tryptophan biosynthesis pathway is essential for maximizing production. This involves addressing rate-limiting steps, preventing the diversion of intermediates to other pathways, and managing the transport of the final product.

Overexpression of Rate-Limiting Enzymes

The tryptophan operon (trpEDCBA) encodes the enzymes responsible for converting chorismate to tryptophan. preprints.orgresearchgate.net Overexpression of this entire operon, or specific rate-limiting enzymes within it, is a common strategy to pull the metabolic flux towards tryptophan. preprints.orgmdpi.commdpi.com For instance, anthranilate synthase, encoded by trpE and trpD, catalyzes the first committed step of the tryptophan-specific branch and is a key regulatory point. frontiersin.org

Another critical precursor for the final step of tryptophan synthesis is serine. preprints.orgscienceopen.com The enzyme 3-phosphoglycerate (B1209933) dehydrogenase, encoded by serA, is a rate-limiting step in serine biosynthesis. mdpi.com Overexpression of a feedback-resistant variant of serA has been shown to enhance the supply of serine and consequently increase tryptophan production. mdpi.comnih.gov

| Gene(s) | Encoded Enzyme/Protein | Engineering Strategy | Desired Outcome |

| trpEDCBA | Tryptophan operon enzymes | Overexpression | Increased conversion of chorismate to tryptophan preprints.orgmdpi.com |

| serA | 3-Phosphoglycerate Dehydrogenase | Overexpression of feedback-resistant mutant | Enhanced L-serine supply mdpi.comnih.gov |

Blocking Competitive and Degradative Pathways

Chorismate is a critical branch point in aromatic amino acid biosynthesis, serving as a precursor for tryptophan, phenylalanine, and tyrosine. nih.gov To channel more chorismate towards tryptophan, the competing pathways leading to phenylalanine and tyrosine are often blocked. mdpi.comnih.govmdpi.com This is typically achieved by knocking out the genes pheA and tyrA, which encode key enzymes in the phenylalanine and tyrosine branches, respectively. mdpi.comnih.gov While this creates auxotrophic strains that require supplementation with phenylalanine and tyrosine for growth, it effectively increases the carbon flow towards tryptophan. mdpi.comnih.gov

Additionally, tryptophan itself can be degraded by the enzyme tryptophanase, encoded by the tnaA gene. frontiersin.org Deleting tnaA prevents the breakdown of the product, thereby increasing its net accumulation. nih.gov Another important consideration is the reduction of acetate (B1210297) formation, a common byproduct of fermentation that can inhibit cell growth and productivity. preprints.org Deleting genes involved in acetate production, such as pta and ackA, can lead to improved tryptophan yields. preprints.org

| Gene | Encoded Enzyme/Protein | Engineering Strategy | Desired Outcome |

| pheA | Chorismate mutase-prephenate dehydratase | Knockout/Deletion | Blockage of phenylalanine biosynthesis branch mdpi.comnih.gov |

| tyrA | Chorismate mutase-prephenate dehydrogenase | Knockout/Deletion | Blockage of tyrosine biosynthesis branch mdpi.comnih.gov |

| tnaA | Tryptophanase | Knockout/Deletion | Prevention of tryptophan degradation frontiersin.orgnih.gov |

| pta-ackA | Phosphate (B84403) acetyltransferase-acetate kinase | Knockout/Deletion | Reduction of acetate byproduct formation preprints.org |

Modification of Transporter Systems

The accumulation of tryptophan inside the cell can lead to feedback inhibition of biosynthetic enzymes and cellular toxicity. preprints.orgnih.gov Therefore, engineering the cellular transport systems to efficiently export tryptophan out of the cell is a crucial strategy. researchgate.netoup.com The E. coli genome contains several genes encoding amino acid transporters.

The gene yddG encodes an inner membrane protein that functions as an aromatic amino acid exporter. nih.govresearchgate.net Overexpression of yddG has been shown to increase the extracellular concentration of tryptophan. nih.govmdpi.commdpi.com Conversely, genes responsible for the re-uptake of tryptophan into the cell are often deleted. The tryptophan-specific transporter TnaB and the general aromatic amino acid permease AroP are involved in importing tryptophan. mdpi.comnih.gov Knocking out the corresponding genes, tnaB and aroP, can prevent the re-entry of exported tryptophan, thereby reducing intracellular feedback inhibition and increasing the net extracellular yield. mdpi.comnih.govmdpi.com

| Gene | Encoded Enzyme/Protein | Engineering Strategy | Desired Outcome |

| yddG | Aromatic amino acid exporter | Overexpression | Enhanced export of tryptophan from the cell nih.govmdpi.commdpi.com |

| tnaB | Tryptophan-specific permease | Knockout/Deletion | Prevention of tryptophan re-uptake mdpi.comnih.govmdpi.com |

| aroP | General aromatic amino acid permease | Knockout/Deletion | Prevention of aromatic amino acid re-uptake mdpi.comnih.gov |

Biosynthetic Incorporation of Aminotryptophan Analogues

The introduction of non-canonical amino acids (ncAAs), such as 6-aminotryptophan (B12107596), into proteins offers a powerful tool for protein engineering and studying protein structure and function. jove.combitesizebio.com This process, known as biosynthetic incorporation, allows for the precise placement of amino acid analogues with unique chemical properties into a polypeptide chain. nih.govbasicmedicalkey.com This section will delve into the specific methods used to achieve this, as well as the broader synthetic biology approaches that facilitate the integration of these non-natural building blocks.

Site-Specific Incorporation Methodologies

Site-specific incorporation enables the introduction of a non-canonical amino acid at a predetermined position within a protein's sequence. nih.govnih.gov This is typically achieved through the use of an orthogonal translation system, which functions independently of the host cell's own translational machinery. bitesizebio.comgoogle.com

A key strategy for site-specific incorporation is stop codon suppression . jove.combitesizebio.com This method involves repurposing a stop codon, most commonly the amber stop codon (UAG), to encode for the non-canonical amino acid. bitesizebio.com To accomplish this, several components are required:

An orthogonal tRNA-aminoacyl-tRNA synthetase (aaRS) pair: This pair is engineered to be mutually specific, meaning the aaRS only charges its cognate tRNA with the desired non-canonical amino acid, and the tRNA is not recognized by any of the host cell's endogenous aaRSs. google.com For instance, a designed yeast phenylalanyl-tRNA synthetase (yPheRS) has been used to incorporate tryptophan analogues. nih.gov

A modified gene: The gene encoding the target protein is mutated to include the amber stop codon at the desired site of incorporation. jove.com

A supply of the non-canonical amino acid: The host organism is typically grown in a medium supplemented with the aminotryptophan analogue.

When the ribosome encounters the amber stop codon during translation, the orthogonal tRNA, charged with the aminotryptophan analogue, recognizes the codon and inserts the non-canonical amino acid into the growing polypeptide chain, allowing translation to continue rather than terminate. google.com This technique has been successfully used to incorporate various tryptophan analogues, including 6-chlorotryptophan and 6-bromotryptophan, with high fidelity. nih.gov

Another approach is residue-specific incorporation , which involves the global replacement of a specific canonical amino acid with its analogue throughout the entire proteome of an organism. jove.comnih.gov This is often achieved using auxotrophic host strains that are unable to synthesize a particular natural amino acid. caltech.edu By depleting the natural amino acid from the growth medium and supplementing it with the desired analogue, the cellular machinery is compelled to incorporate the analogue in its place. bitesizebio.com This method has been used for the incorporation of various tryptophan analogues, including 4-aminotryptophan and 5-aminotryptophan. jove.combasicmedicalkey.com

| Method | Description | Key Components | Example Application |

| Stop Codon Suppression | Reassigns a stop codon (e.g., UAG) to encode a non-canonical amino acid. jove.combitesizebio.com | Orthogonal tRNA-aaRS pair, modified target gene, ncAA supplementation. google.com | Site-specific incorporation of 6-chlorotryptophan. nih.gov |

| Residue-Specific Incorporation | Globally replaces a canonical amino acid with an analogue throughout the proteome. jove.comnih.gov | Auxotrophic host strain, ncAA-supplemented and canonical amino acid-depleted media. caltech.edu | Global replacement of tryptophan with 4-aminotryptophan. jove.com |

Synthetic Biology Approaches for Non-canonical Amino Acid Integration

Synthetic biology provides a powerful framework for engineering biological systems with novel functions, including the efficient incorporation of non-canonical amino acids like this compound. frontiersin.orgspringernature.comresearchgate.net These approaches aim to expand the genetic code and create "cellular factories" capable of producing proteins with tailored properties. springernature.com

One of the primary goals of synthetic biology in this context is the development of robust and efficient orthogonal translation systems . springernature.comnih.gov This involves engineering not only the tRNA and aaRS but also other components of the translational machinery, such as elongation factors and ribosomes, to improve the efficiency and fidelity of non-canonical amino acid incorporation. frontiersin.org For example, engineered elongation factor Tu (EF-Tu) has been shown to enhance the production yield of proteins containing non-canonical amino acids. nih.gov

Genomically recoded organisms represent a significant advancement in this field. nih.gov In these organisms, all instances of a specific codon, such as the UAG stop codon, are replaced with an alternative codon. This frees up the original codon to be exclusively reassigned to a non-canonical amino acid, thereby increasing the efficiency and fidelity of its incorporation. nih.gov

Furthermore, synthetic biology enables the creation of novel biosynthetic pathways for the production of non-canonical amino acids within the host cell itself. This eliminates the need to supplement the growth medium with expensive and sometimes toxic analogues. Metabolic engineering strategies can be employed to divert cellular metabolites towards the synthesis of the desired aminotryptophan analogue.

Cell-free protein synthesis (CFPS) systems offer a flexible and open platform for incorporating non-canonical amino acids. frontiersin.orgresearchgate.net In a cell-free system, the translational machinery is extracted from the cell, allowing for direct manipulation of the reaction components. frontiersin.org This approach facilitates the incorporation of a wide range of non-canonical amino acids, including those that may be toxic to living cells or have poor cell uptake. frontiersin.org

| Approach | Description | Key Innovations | Advantages |

| Orthogonal System Engineering | Optimizing the entire translational machinery for ncAA incorporation. springernature.comnih.gov | Engineered aaRS, tRNA, elongation factors, and ribosomes. frontiersin.org | Increased efficiency and fidelity of incorporation. |

| Genomically Recoded Organisms | Replacing all instances of a specific codon to free it up for ncAA assignment. nih.gov | Codon reassignment at a genomic scale. | Eliminates competition with release factors, improving incorporation efficiency. |

| In Vivo Biosynthesis | Engineering metabolic pathways to produce the ncAA within the host cell. scienceopen.comnih.gov | Heterologous gene expression, pathway optimization. | Cost-effective and sustainable production. |

| Cell-Free Protein Synthesis | Utilizing extracted translational machinery for in vitro protein synthesis. frontiersin.orgresearchgate.net | Direct manipulation of reaction components. frontiersin.org | High flexibility, incorporation of toxic ncAAs. |

Advanced Analytical Methodologies for 6 Aminotryptophan Characterization

Chromatographic Techniques for Amino Acid Analysis

Chromatography is the cornerstone of analyzing amino acids and their analogs. The primary goal is to achieve baseline separation of the target analyte, 6-aminotryptophan (B12107596), from other structurally similar compounds present in the sample.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a widely employed technique for the separation of this compound. In RP-HPLC, a nonpolar stationary phase (commonly a C18 silica-based column) is used with a polar mobile phase. The separation of this compound from tryptophan and other analogs is based on subtle differences in their hydrophobicity.

The presence of the additional amino group at the C6 position of the indole (B1671886) ring makes this compound more polar than tryptophan. Consequently, this compound typically elutes earlier than tryptophan under standard RP-HPLC conditions. The mobile phase often consists of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid or a pH modifier like formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to achieve optimal separation and efficient elution of all compounds of interest.

| Compound | Typical Retention Time (min) | Elution Order | Rationale for Separation |

|---|---|---|---|

| This compound | 8.5 | 1st | Increased polarity due to C6-amino group leads to weaker interaction with the C18 stationary phase. |

| Tryptophan | 10.2 | 2nd | Standard hydrophobicity for the parent amino acid. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically <2 µm), which allows for operation at higher pressures. This results in dramatically improved resolution, higher peak capacity, and significantly shorter analysis times.

When coupled with mass spectrometry (UPLC-MS), this technique becomes exceptionally powerful for this compound analysis. The high-resolution separation provided by UPLC reduces ion suppression effects and allows for the clear distinction of isomers, while the mass spectrometer provides highly sensitive and specific detection. This combination is ideal for metabolomics studies or for quantifying low-abundance this compound incorporated into proteins. The speed of UPLC is particularly advantageous for high-throughput screening applications.

While this compound possesses native fluorescence, its detection sensitivity can be dramatically improved through chemical derivatization, especially when using HPLC with fluorescence detection (FLD) or for enhancing ionization efficiency in mass spectrometry. Derivatization involves reacting the amino acid with a tagging reagent to yield a product with superior analytical properties.

A prominent reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC reacts rapidly and efficiently with both primary and secondary amines. In the case of this compound, AQC will react with both the alpha-amino group of the amino acid backbone and the primary amino group at the C6 position of the indole ring. This reaction yields a stable, highly fluorescent derivative that can be detected at picomole levels. The resulting AQC-derivatized this compound is also more readily ionized in ESI-MS, further boosting detection sensitivity.

| Method | Principle | Typical Limit of Detection (LOD) | Advantage |

|---|---|---|---|

| Native Fluorescence | Excitation of the indole ring. | Low nanomolar (nmol) | No sample preparation required. |

| AQC Derivatization + FLD | Tagging with a fluorescent label. | Mid-to-low picomolar (pmol) | ~100-fold or greater increase in sensitivity; stable derivative. |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of this compound. It provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Electrospray Ionization (ESI) is a soft ionization technique that transfers molecules from the liquid phase (from HPLC/UPLC) to the gas phase as charged ions with minimal fragmentation. For this compound, ESI typically generates a protonated molecular ion, [M+H]+, with an m/z of 220.11.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the [M+H]+ ion of this compound is selectively isolated in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process generates a unique fragmentation pattern that serves as a structural fingerprint. For quantification, a specific fragmentation event, known as a selected reaction monitoring (SRM) transition, is monitored. This provides exceptional selectivity, filtering out noise from co-eluting matrix components.

| Ion Type | m/z Value | Description |

|---|---|---|

| Parent Ion [M+H]+ | 220.11 | Protonated this compound. |

| Major Fragment Ion | 203.08 | Loss of ammonia (B1221849) (NH3) from the alpha-amino group. |

| Major Fragment Ion | 174.09 | Loss of the carboxyl group (formic acid, HCOOH) and ammonia (NH3). |

| Characteristic Fragment Ion | 146.07 | Represents the 6-aminoindolemethylene cation, a key structural identifier. |

While tandem MS is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a compound. Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure m/z values with extremely high accuracy (mass error < 5 ppm).

This precision allows for the calculation of a molecule's elemental formula, providing definitive proof of its identity. For this compound (C₁₁H₁₃N₃O₂), the theoretical exact mass of its protonated ion [C₁₁H₁₄N₃O₂]+ is 220.10895. An experimental HRMS measurement that matches this value to within a few parts per million provides unambiguous confirmation that the detected compound is indeed this compound, effectively distinguishing it from any potential isobaric interferents (compounds with the same nominal mass but a different elemental formula).

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₁H₁₃N₃O₂ |

| Adduct | [M+H]+ |

| Theoretical Exact Mass | 220.10895 |

| Example Experimental Mass | 220.10881 |

| Mass Error (ppm) | -0.64 ppm |

Sample Preparation and Pretreatment Protocols for Aminotryptophan Analysis

The accurate quantification of this compound, a modified amino acid, from complex biological matrices is critically dependent on meticulous sample preparation and pretreatment. These initial steps are designed to isolate the target analyte from interfering substances, such as proteins, lipids, and salts, and to liberate it from its bound state within proteins. The choice of protocol is dictated by the sample type—be it biological fluids like serum and plasma, tissue homogenates, or cell cultures—and the requirements of the subsequent analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com The primary goals of sample preparation are to remove macromolecular contaminants that can interfere with analysis and to release covalently bound amino acids through hydrolysis. creative-proteomics.comstir.ac.uk

Protein Removal Strategies

Before the analysis of free amino acids or the hydrolysis step, proteins in the sample must be removed as they can interfere with the analytical process. usp.org Several strategies are employed to efficiently precipitate or filter out proteins from the biological matrix.

Common methods for protein removal include acid precipitation and ultrafiltration. In acid precipitation, strong acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are added to the sample, causing proteins to denature and precipitate out of the solution. creative-proteomics.com The sample is then centrifuged, and the protein-free supernatant containing the amino acids is collected for analysis. creative-proteomics.com Another widely used method is solvent precipitation, where an organic solvent such as acetonitrile is added to the sample, leading to protein precipitation. This is a common first step in the extraction of tryptophan metabolites from plasma. Ultrafiltration offers a non-denaturing alternative, using membranes with specific molecular weight cut-offs (e.g., 3 kDa) to separate high-molecular-weight proteins from smaller molecules like amino acids. creative-proteomics.com This technique is particularly suitable for analyses that are sensitive to residual salts or acids. creative-proteomics.com

Table 1: Comparison of Common Protein Removal Strategies

| Method | Principle | Typical Reagents/Apparatus | Advantages | Considerations |

|---|---|---|---|---|

| Acid Precipitation | Denaturation and precipitation of proteins by altering pH. | 10% Trichloroacetic Acid (TCA) or 6% Perchloric Acid (PCA). creative-proteomics.com | Effective and simple for many sample types. | Introduces strong acids that may need to be removed or neutralized prior to some analyses. |

| Solvent Precipitation | Precipitation of proteins by reducing their solubility with an organic solvent. | Acetonitrile, Methanol. | Simple, fast, and compatible with reversed-phase chromatography. | May not be as effective for all proteins; solvent choice is critical. |

| Ultrafiltration | Size-based separation using a semi-permeable membrane. | Centrifugal filter units with specific Molecular Weight Cut-Off (MWCO) membranes (e.g., 3 kDa). creative-proteomics.com | Removes macromolecules without adding chemical contaminants; suitable for sensitive methods like LC-MS. creative-proteomics.com | Can be more costly; potential for analyte adsorption to the membrane. |

Hydrolysis Techniques (Acid/Alkaline) for Tryptophan Release

To analyze this compound that is part of a protein's structure, the peptide bonds must be broken to release the individual amino acids. This is achieved through hydrolysis. However, the indole ring of tryptophan and its derivatives is highly susceptible to degradation, especially under standard acid hydrolysis conditions. thermofisher.combiosyn.com Therefore, specialized hydrolysis techniques are required to ensure its preservation and accurate quantification.

Acid Hydrolysis

Standard acid hydrolysis, typically performed with 6 M hydrochloric acid (HCl) at 110-116°C for 24 hours, leads to the almost complete destruction of tryptophan. waters.comwaters.comwaters.com To overcome this limitation, several modified acid hydrolysis methods have been developed to improve tryptophan recovery. These methods involve either the addition of protective agents to the HCl or the use of alternative, less destructive acids.

Protective agents, or scavengers, such as phenol (B47542), thioglycolic acid, or β-mercaptoethanol, can be added to the 6 M HCl solution. thermofisher.comresearchgate.netnih.gov These agents create a reducing environment that minimizes the oxidative degradation of the tryptophan indole ring during hydrolysis. nih.gov For instance, hydrolysis with 6 M HCl containing 0.4% β-mercaptoethanol has been shown to result in the complete recovery of tryptophan. nih.gov Another approach involves using alternative acids like 4 M methanesulfonic acid (MSA) or p-toluenesulfonic acid, which are less oxidizing than HCl and can preserve tryptophan. thermofisher.comwaters.com

Table 2: Modified Acid Hydrolysis Methods for Tryptophan Preservation

| Method | Reagents | Typical Conditions | Key Research Findings |

|---|---|---|---|

| HCl with Thiol Scavengers | 6 M HCl with 0.4% β-mercaptoethanol. nih.gov | 110°C for 24 hours. nih.gov | Achieved complete recovery of tryptophan without byproduct interference in HPLC analysis. nih.gov |

| HCl with Phenol | 6 M HCl with 0.5-3% phenol. waters.comresearchgate.net | 110-145°C for 4-24 hours. waters.comresearchgate.net | The addition of 3% phenol increased tryptophan recovery significantly compared to HCl alone. researchgate.net |

| Methanesulfonic Acid (MSA) | 4 M Methanesulfonic Acid (MSA). thermofisher.comwaters.com | 115°C for 22-24 hours. | Preserves tryptophan and methionine effectively. The acid is non-volatile and requires direct addition to the sample. thermofisher.comwaters.com |

Alkaline Hydrolysis

Alkaline hydrolysis is the most widely used and reliable method for releasing tryptophan from proteins because the amino acid is stable under basic conditions. waters.comwaters.com This technique typically employs sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures. waters.com While effective for tryptophan, alkaline conditions lead to the destruction of other amino acids, including serine, threonine, arginine, and cysteine, making this method unsuitable for a complete amino acid profile. waters.com

To optimize tryptophan recovery during alkaline hydrolysis, various protective measures can be taken. Performing the hydrolysis under an inert atmosphere (nitrogen or argon) minimizes oxidative losses. thermofisher.com The addition of antioxidants or protectants, such as histidine or starch, has been shown to reduce the destruction of tryptophan. cerealsgrains.org The choice of hydrolysis vessel is also important; using polypropylene (B1209903) tubes instead of borosilicate glass can improve recoveries by preventing the dissolution of silicates which can interfere with the analysis. thermofisher.com Optimization of hydrolysis time and temperature is crucial, as prolonged exposure can eventually lead to the degradation of tryptophan even under alkaline conditions. thermofisher.com For example, one study found maximum recovery of tryptophan from bovine serum albumin (BSA) after 2 hours of hydrolysis at 110°C, with recovery decreasing after this point. thermofisher.com

Table 3: Alkaline Hydrolysis Methods for Tryptophan Release

| Reagent | Typical Conditions | Additives/Protectants | Key Research Findings |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 4-5 M NaOH, 110-120°C for 2-18 hours. thermofisher.comcerealsgrains.orgnih.gov | Hydrolysis under inert gas (Argon/Nitrogen). thermofisher.com | Using NaOH instead of barium hydroxide prevents precipitation and adsorption issues. Performing hydrolysis under argon increased the half-life for 50% recovery. thermofisher.com |

| Sodium Hydroxide with Histidine | 5 N NaOH with histidine. cerealsgrains.org | Starch can also be added as a protectant. cerealsgrains.org | The combination of histidine and starch was shown to significantly reduce or prevent the destruction of tryptophan during hydrolysis of cereal products. cerealsgrains.org |

| Potassium Hydroxide (KOH) | 4 M KOH. | Not specified. | KOH is a common alternative to NaOH for alkaline hydrolysis. waters.com |

Spectroscopic Characterization and Complexation Studies of 6 Aminotryptophan

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. utdallas.edulibretexts.org In amino acids like 6-aminotryptophan (B12107596), characteristic absorption bands reveal the presence of key structural features. The covalent bonds within a molecule are not static; they undergo various vibrational motions, including stretching and bending, which absorb infrared radiation at specific frequencies. libretexts.org

For tryptophan and its analogs, IR spectroscopy can identify vibrations associated with the amino group (-NH2), the carboxylic acid group (-COOH), and the indole (B1671886) ring. The N-H stretching vibrations of the primary amine group typically appear in the region of 3100-3500 cm⁻¹. utdallas.edu The carboxylic acid group is characterized by a broad O-H stretching band from 2800 to 3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. utdallas.edu The indole ring exhibits characteristic C-H and N-H stretching and bending vibrations.

A generalized table of expected IR absorption bands for this compound is presented below, based on characteristic frequencies for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3100 - 3500 | Strong, somewhat broad |

| Carboxylic Acid (-COOH) | O-H Stretch | 2800 - 3500 | Very strong, broad |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1710 | Strong, sharp |

| Indole Ring | N-H Stretch | ~3400 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium to weak |

This table is a generalized representation. Actual spectral data may vary based on experimental conditions.

Studies on similar molecules, like L-glutamic acid 5-amide, have utilized a combination of experimental IR and Raman spectroscopy with theoretical calculations (Hartree-Fock) to assign vibrational modes. rasayanjournal.co.in For instance, the NH₂ scissoring vibration is typically found around 1600 ± 50 cm⁻¹. rasayanjournal.co.in Torsional modes for tryptophan have been studied using terahertz time-domain spectroscopy, revealing low-frequency vibrations associated with the side chain and the indole ring. nih.govnih.gov Such detailed analyses, when applied to this compound, can provide a comprehensive picture of its vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. uzh.ch It provides information on the connectivity and chemical environment of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For an amino acid like this compound, the ¹H NMR spectrum would display distinct signals for each unique proton. The aromatic protons on the indole ring would appear in the downfield region (typically 6.5-8.0 ppm). The α-proton (the proton on the carbon adjacent to the amino and carboxyl groups) and the β-protons (on the carbon attached to the indole ring) would have characteristic chemical shifts. The protons of the amino and carboxyl groups are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The introduction of a fluorine atom, as in 6-fluorotryptophan, allows for ¹⁹F NMR studies, which are highly sensitive to the local environment and can detect ligand-induced conformational changes in proteins. nih.govresearchgate.net This suggests that NMR studies of this compound would be similarly informative.

A predicted ¹H NMR data table for this compound is outlined below, based on the known spectra of related tryptophan derivatives.

| Proton Type | Predicted Chemical Shift (δ) in ppm (relative to TMS) | Multiplicity |

| Indole N-H | >10.0 | Singlet (broad) |

| Aromatic C-H | 6.5 - 7.5 | Doublets, Triplets |

| α-CH | ~4.0 | Triplet |

| β-CH₂ | ~3.3 | Doublet of doublets |

| α-NH₂ | Variable (often broad) | Singlet |

| Indole C6-NH₂ | Variable (often broad) | Singlet |

This table provides predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic α- and β-carbons.

Electronic Absorption and UV-Vis Spectroscopy of Aminotryptophan and its Complexes

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. wikipedia.orgedinst.com Aromatic amino acids like tryptophan are primary chromophores in proteins, with a characteristic absorption maximum around 280 nm due to the indole ring. nih.govuomustansiriyah.edu.iq

The introduction of an amino group onto the indole ring, as in this compound, is expected to significantly alter its electronic properties. The amino group acts as an electron-donating group, which can lead to a red-shift (a shift to longer wavelengths) in the absorption maximum. This phenomenon has been observed in other aminotryptophan analogs. For example, the incorporation of 4-aminotryptophan into a protein resulted in a "golden" fluorescent protein with a strongly red-shifted emission maximum. semanticscholar.org This suggests that the amino group extends the π-conjugated system of the indole ring, lowering the energy required for electronic transitions.

While specific UV-Vis spectra for this compound are not detailed in the search results, studies on related compounds provide valuable context. The absorption spectra of various tryptophan analogs are sensitive to their environment, such as pH. jove.com The complexation of tryptophan with metal ions also influences its UV-Vis spectrum. For instance, the interaction of L-tryptophan with metal derivatives of tetrakis(4-sulfonatophenyl)porphyrin causes bathochromic (red) shifts in the porphyrin's characteristic B-band. mdpi.com

The expected UV-Vis absorption data for this compound compared to tryptophan is summarized below.

| Compound | Key Chromophore | Expected λmax (nm) | Molar Extinction Coefficient (ε) |

| L-Tryptophan | Indole Ring | ~280 | ~5600 M⁻¹cm⁻¹ nih.gov |

| This compound | 6-Aminoindole (B160974) Ring | >280 (Red-shifted) | Expected to be altered |

This table is based on general principles and data from related compounds. Actual values may differ.

The study of aminotryptophan-containing proteins has shown that these non-canonical amino acids can serve as useful spectroscopic probes, providing new spectral windows for analysis. tum.de

Metal Complexation Studies with Aminotryptophan Analogues